molecular formula C12H14F3NO2 B12278246 Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

Cat. No.: B12278246
M. Wt: 261.24 g/mol
InChI Key: HVIBSBGRTVOBOR-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate: is an organic compound with the molecular formula C13H14F3NO3. It is typically a white or off-white solid and is known for its unique chemical structure, which includes a trifluoromethyl group and a phenylamino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-oxopentanoic acid with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylamino group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pentanoate
  • Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate

Comparison: Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate is unique due to its specific trifluoromethyl and phenylamino groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 4-anilino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C12H14F3NO2/c1-18-11(17)8-7-10(12(13,14)15)16-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3

InChI Key

HVIBSBGRTVOBOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

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